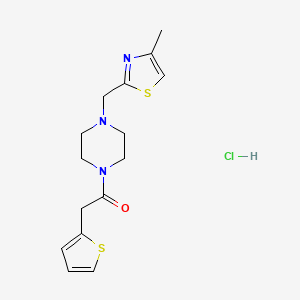

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring, a thiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with dihaloalkanes.

Coupling Reactions: The thiazole and piperazine rings are coupled using a suitable linker, such as a halomethyl group, under basic conditions.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-(Methylthiazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

- 1-(4-(Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(furan-2-yl)ethanone

- 1-(4-(Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(pyridin-2-yl)ethanone

Uniqueness

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is unique due to the specific combination of the thiazole, piperazine, and thiophene rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a synthetic compound with a complex structure that includes a thiazole ring, a piperazine moiety, and a thiophene group. This unique combination suggests potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides an overview of the biological activity of this compound based on available research findings.

Structural Characteristics

The compound can be described using the following structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₂₄ClN₃O₂S |

| Molecular Weight | 381.9 g/mol |

| CAS Number | 1216784-06-3 |

| Key Structural Components | Thiazole ring, piperazine moiety, thiophene group |

1. Antimicrobial Properties

The thiazole ring in this compound is known for its antimicrobial activity. Compounds containing thiazole derivatives have shown efficacy against various pathogens, including bacteria and fungi. Research indicates that thiazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with cellular processes.

2. Anticancer Activity

Similar compounds with thiazole and piperazine structures have demonstrated anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through pathways that inhibit anti-apoptotic proteins such as Bcl-2. In vitro studies have shown that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines, including colorectal and liver cancer cells.

For instance, a study on thiazole derivatives reported IC₅₀ values in the micromolar range against HCT-116 (colorectal cancer) and HepG2 (liver cancer) cell lines, suggesting potential for further development as anticancer agents .

3. Neuropharmacological Effects

The piperazine component is often associated with neuroactive properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that this compound could have psychoactive effects or potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

- Anticancer Activity Study : A series of thiazole derivatives were synthesized and evaluated for their anticancer effects. The most active compounds showed IC₅₀ values ranging from 2 to 10 μM against various cancer cell lines, indicating that modifications to the thiazole structure can enhance anticancer potency .

- Antimicrobial Efficacy : Research has demonstrated that thiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays revealed significant inhibition zones against both bacterial strains and fungal species .

- Neuropharmacological Evaluation : Piperazine derivatives were tested for their influence on serotonin receptors, showing promising results in modulating mood-related behaviors in animal models .

Properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS2.ClH/c1-12-11-21-14(16-12)10-17-4-6-18(7-5-17)15(19)9-13-3-2-8-20-13;/h2-3,8,11H,4-7,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWMKOCDZSVVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.